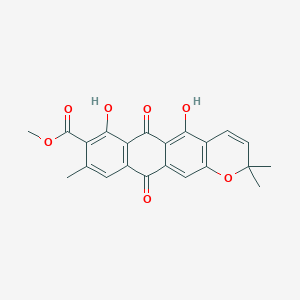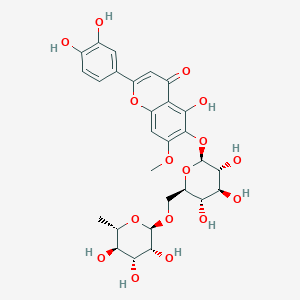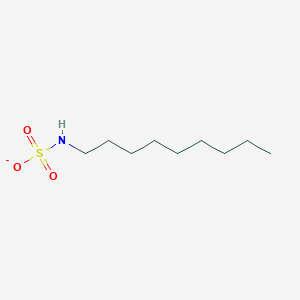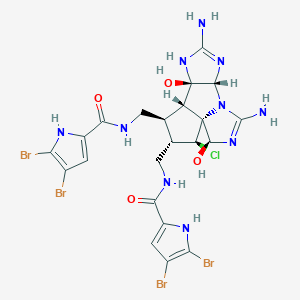
Laurenquinone B
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Laurenquinone B is a natural product found in Vismia laurentii with data available.
Aplicaciones Científicas De Investigación
Algicidal and Antibacterial Properties
Laurenquinone B, isolated from the seeds of Vismia laurentii, has demonstrated moderate algicidal activity against Chlorella fusca and activity against the gram-positive bacterium Bacillus megaterium. This highlights its potential as a natural source for developing algicides and antibacterial agents (Wabo et al., 2007).
Antioxidant Activity
Research involving polyhydroxylated hydroanthraquinone derivatives related to Laurenquinone B has shown significant antioxidant properties. These compounds, isolated from marine algal-derived fungi, exhibit potential for use in combating oxidative stress-related diseases (Li et al., 2017).
Antimicrobial and Cytotoxic Activity
Studies have also found that derivatives of phenanthrene, which are structurally similar to Laurenquinone B, possess antimicrobial and cytotoxic activities. These properties make them candidates for pharmaceutical applications, particularly in the treatment of bacterial infections and cancer (Yoshikawa et al., 2012).
Molecular Interactions and Drug Resistance
Laurenquinone B and related compounds have been studied for their molecular interactions with enzymes and receptors, providing insights into mechanisms of drug resistance, particularly in parasites and pathogenic fungi. This research has implications for the development of new treatments for resistant strains of malaria and other infectious diseases (Kessl et al., 2007).
Propiedades
Nombre del producto |
Laurenquinone B |
|---|---|
Fórmula molecular |
C22H18O7 |
Peso molecular |
394.4 g/mol |
Nombre IUPAC |
methyl 5,7-dihydroxy-2,2,9-trimethyl-6,11-dioxonaphtho[3,2-g]chromene-8-carboxylate |
InChI |
InChI=1S/C22H18O7/c1-9-7-11-16(19(25)14(9)21(27)28-4)20(26)15-12(17(11)23)8-13-10(18(15)24)5-6-22(2,3)29-13/h5-8,24-25H,1-4H3 |
Clave InChI |
YELMGJGNPKYOJB-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C(=C1C(=O)OC)O)C(=O)C3=C(C4=C(C=C3C2=O)OC(C=C4)(C)C)O |
Sinónimos |
laurenquinone B |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![(2S,6R)-6-[[(2R)-2-azido-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B1263551.png)
![18-(2,3-Dimethoxyphenyl)-15-phenyl-11-oxa-13,15-diazatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2,4,6,8,12(17),13-heptaen-16-imine](/img/structure/B1263555.png)



![[(4R,9R,13S)-5,5,9-trimethyl-14-tetracyclo[11.2.1.01,10.04,9]hexadec-14-enyl]methanol](/img/structure/B1263560.png)